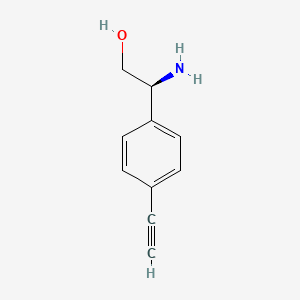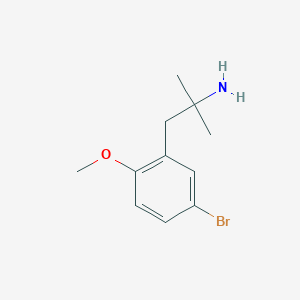
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromopyridine moiety attached to a cyclobutane ring, which is further connected to a carbonitrile group.
準備方法
The synthesis of 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves several steps, including the formation of the cyclobutane ring and the introduction of the bromopyridine and carbonitrile groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.
Bromopyridine Introduction: The bromopyridine moiety can be introduced through halogenation reactions, where a pyridine derivative is treated with a brominating agent.
Carbonitrile Group Addition: The carbonitrile group can be added through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyano group.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include halogenating agents, nucleophiles, electrophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with biological receptors or enzymes, while the cyclobutane and carbonitrile groups may influence the compound’s overall activity and stability. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical and biological properties.
1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: This compound has the bromine atom at a different position on the pyridine ring, which may affect its reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChIキー |
HVPFJVIERXFPBX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)

![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)







